molecular formula C9H12BrClN4 B11813347 5-Bromo-4-chloro-6-(piperidin-1-yl)pyrimidin-2-amine

5-Bromo-4-chloro-6-(piperidin-1-yl)pyrimidin-2-amine

Cat. No.: B11813347
M. Wt: 291.57 g/mol
InChI Key: CMIRVXMTIQJDFQ-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-6-(piperidin-1-yl)pyrimidin-2-amine is a heterocyclic compound with the molecular formula C9H12BrClN4 and a molecular weight of 291.58 g/mol . This compound is characterized by the presence of bromine, chlorine, and piperidine groups attached to a pyrimidine ring. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-6-(piperidin-1-yl)pyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-6-(piperidin-1-yl)pyrimidine and bromine.

    Bromination: The bromination reaction is carried out by reacting 4-chloro-6-(piperidin-1-yl)pyrimidine with bromine in the presence of a suitable solvent like acetic acid or dichloromethane.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final product with high purity.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems .

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-6-(piperidin-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-chloro-6-(piperidin-1-yl)pyrimidin-2-amine is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Properties

Molecular Formula

C9H12BrClN4

Molecular Weight

291.57 g/mol

IUPAC Name

5-bromo-4-chloro-6-piperidin-1-ylpyrimidin-2-amine

InChI

InChI=1S/C9H12BrClN4/c10-6-7(11)13-9(12)14-8(6)15-4-2-1-3-5-15/h1-5H2,(H2,12,13,14)

InChI Key

CMIRVXMTIQJDFQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C(=NC(=N2)N)Cl)Br

Origin of Product

United States

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